ERβ vs. ERα Binding Affinity: Estradiol-16 Analogs Show Pronounced Subtype Selectivity Compared to 17β-Estradiol
A comprehensive QSAR study of over 50 estrogen metabolites revealed that while 17β-estradiol (E2) binds with nearly identical high affinity to both ERα and ERβ, several D-ring metabolites structurally related to Estradiol-16 demonstrate a marked preference for ERβ [1]. For instance, 16α-hydroxyestradiol (estriol), a close analog of Estradiol-16, exhibits a distinct preferential binding affinity for human ERβ over ERα, with a difference reported up to 18-fold [1]. This contrasts sharply with the binding profile of E2 and provides a quantitative basis for selecting Estradiol-16-related compounds for studies focused on ERβ-mediated signaling pathways [1].
| Evidence Dimension | Binding Affinity for Human Estrogen Receptor Subtypes (ERα vs. ERβ) |
|---|---|
| Target Compound Data | 16α-hydroxyestradiol (a structural analog of Estradiol-16) has preferential binding affinity for ERβ over ERα. |
| Comparator Or Baseline | 17β-estradiol (E2) has nearly equal and high binding affinity for both ERα and ERβ. |
| Quantified Difference | Difference in binding affinity for ERβ over ERα up to 18-fold for D-ring metabolites like 16α-hydroxyestradiol. |
| Conditions | Competitive binding assays using human ERα and ERβ, as part of a larger QSAR study on 74 natural or synthetic estrogens. |
Why This Matters
This differential binding profile is the primary reason a researcher would procure Estradiol-16 instead of the more common 17β-estradiol, as it enables the selective investigation of ERβ-specific pathways, a feat not possible with the non-selective parent hormone.
- [1] Bao Ting Zhu, Gui-Zhen Han, Joong-Youn Shim, Yujing Wen, Xiang-Rong Jiang. Quantitative structure-activity relationship of various endogenous estrogen metabolites for human estrogen receptor alpha and beta subtypes: Insights into the structural determinants favoring a differential subtype binding. Endocrinology. 2006;147(9):4132-4150. DOI: 10.1210/en.2006-0113 View Source
